molecular formula C24H16F6N4O4 B12365077 Hsd17B13-IN-95

Hsd17B13-IN-95

Katalognummer: B12365077
Molekulargewicht: 538.4 g/mol
InChI-Schlüssel: SPPSPRQAEXJVFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hsd17B13-IN-95 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and is upregulated in patients with non-alcoholic fatty liver disease (NAFLD). This compound has shown potential in reducing liver fibrosis and inflammation, making it a promising candidate for treating liver diseases such as non-alcoholic steatohepatitis (NASH) and other chronic liver conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-95 involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of high-throughput screening techniques to identify the most efficient synthetic routes and the use of automated systems to control reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions: Hsd17B13-IN-95 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity against the target enzyme .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the reactions .

Major Products: The major products formed from the reactions involving this compound are derivatives with enhanced activity and specificity towards the target enzyme. These derivatives are tested for their efficacy in reducing liver fibrosis and inflammation .

Wissenschaftliche Forschungsanwendungen

Hsd17B13-IN-95 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzyme HSD17B13 and its role in lipid metabolism. In biology, it helps researchers understand the molecular mechanisms underlying liver diseases. In medicine, this compound is being investigated as a potential therapeutic agent for treating liver diseases such as NASH and NAFLD. In the industry, it is used in the development of new drugs targeting liver diseases .

Wirkmechanismus

Hsd17B13-IN-95 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of cytotoxic lipids, thereby decreasing liver inflammation and fibrosis. The molecular targets and pathways involved include the reduction of lipid droplet formation and the inhibition of pro-inflammatory signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Hsd17B13-IN-95 is unique compared to other similar compounds due to its high specificity and potency in inhibiting HSD17B13. Similar compounds include other inhibitors of the hydroxysteroid dehydrogenase family, such as BI-3231 and other small molecule inhibitors. This compound stands out due to its ability to significantly reduce liver fibrosis and inflammation with minimal side effects .

Eigenschaften

Molekularformel

C24H16F6N4O4

Molekulargewicht

538.4 g/mol

IUPAC-Name

5-hydroxy-N-[4-oxo-3-[2-[2-(trifluoromethoxy)phenyl]ethyl]quinazolin-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C24H16F6N4O4/c25-23(26,27)20-17(35)9-8-16(32-20)21(36)33-15-6-3-5-14-19(15)22(37)34(12-31-14)11-10-13-4-1-2-7-18(13)38-24(28,29)30/h1-9,12,35H,10-11H2,(H,33,36)

InChI-Schlüssel

SPPSPRQAEXJVFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CCN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.